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Compound of Interest

Compound Name: Verilopam hydrochloride

CAS No.: 67394-31-4

Cat. No.: B1625952

Get Quote

Executive Summary
Verapamil hydrochloride is a phenylalkylamine class L-type calcium channel blocker (CCB) and

a potent inhibitor of P-glycoprotein (P-gp). While historically entrenched in cardiovascular

pharmacotherapy for arrhythmias and hypertension, its utility in research extends into reversing

multidrug resistance (MDR) in oncology and serving as a reference standard in cardiac safety

assays (CiPA initiative). This guide provides a technical deep-dive into the molecular dynamics

of Verapamil binding, stereoselective potency, and rigorous protocols for its application in

electrophysiology and transport assays.

Molecular Pharmacology & Mechanism of Action
The Phenylalkylamine Binding Site
Verapamil targets the

subunit of the voltage-gated L-type calcium channel (Cav1.2). Unlike dihydropyridines (e.g.,
nifedipine) which bind to the outer surface, Verapamil binds to a site located deep within the
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intracellular pore, specifically interacting with the S6 transmembrane segments of domains III
and IV.

Key Residues: The binding affinity is critically dependent on specific amino acid residues,

notably Tyr-1152 (Domain III-S6) and Tyr-1463 (Domain IV-S6). These residues stabilize the

drug within the pore [1].

State-Dependence (The Modulated Receptor Hypothesis): Verapamil exhibits "frequency-

dependent" block. It has low affinity for the channel in the Resting (Closed) state but high

affinity for the Open and Inactivated states. Consequently, blockade is enhanced at higher

heart rates (high-frequency depolarization), making it highly effective for supraventricular

tachyarrhythmias [2].

Stereoselectivity: The R/S Dichotomy
Commercially available Verapamil HCl is a racemic mixture (1:1). However, the enantiomers

exhibit distinct pharmacologic profiles, a variable often overlooked in basic research.

Feature
S-Verapamil
(Levoverapamil)

R-Verapamil
(Dexverapamil)

Ca²⁺ Channel Potency High (10–20x more potent) Low

P-gp Inhibition Potent Potent (Equipotent to S-form)

Clinical Relevance
Primary driver of cardiac

effects (PR prolongation)

Investigated for MDR reversal

with reduced cardiac toxicity

Expert Insight: When using Verapamil to inhibit P-gp in non-cardiac cell lines, the racemic

mixture is standard. However, if cardiac toxicity is a confounding variable in an in vivo MDR

study, sourcing pure R-Verapamil is the superior experimental choice [3].

Visualization: State-Dependent Blockade
The following diagram illustrates the kinetic transitions of the calcium channel and the selective

binding of Verapamil to the Open (O) and Inactivated (I) states, bypassing the Resting (R)

state.
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Caption: Verapamil preferentially binds to Open and Inactivated states, accumulating block

during rapid firing (Use-Dependence).

Physicochemical Profile & Formulation
For reproducible in vitro and in vivo data, precise handling of the compound is required.

Property Specification Research Implication

Molecular Weight 491.06 g/mol (HCl salt)

Use this MW for molarity

calculations, not the free base

MW.

Solubility (Water) ~83 mg/mL
Highly soluble; aqueous stock

solutions are feasible.

Solubility (DMSO) >50 mg/mL

Preferred for high-

concentration stocks to

prevent hydrolysis over long

storage.

pKa 8.6
Ionized (cationic) at

physiological pH (7.4).

Stability Light sensitive (UV)

Store solid and solutions in

amber vials. Stable at -20°C

for 6 months.

Oxidation Sensitive

Avoid vigorous vortexing of

dilute solutions; use fresh

buffers.
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Formulation Protocol:

Stock Solution (10 mM): Dissolve 49.1 mg Verapamil HCl in 10 mL DMSO. Aliquot into 100

µL volumes and freeze at -20°C.

Working Solution: Dilute stock 1:1000 in physiological buffer (e.g., Tyrode’s) to achieve 10

µM.

Vehicle Control: Ensure the final DMSO concentration in the assay is <0.1% to avoid solvent

effects on channel gating.

Experimental Protocols
Protocol A: Whole-Cell Patch Clamp
(Cardiomyocytes/HEK293)
Objective: To measure the inhibition of L-type Calcium Current (

).

Reagents:

Pipette Solution (Intracellular): 120 mM CsCl, 20 mM TEA-Cl, 10 mM EGTA, 10 mM HEPES,

5 mM Mg-ATP. (Cs+ and TEA block K+ channels to isolate Ca2+ current).

Bath Solution (Extracellular): 140 mM NaCl, 5.4 mM CsCl, 10 mM BaCl₂, 1 mM MgCl₂, 10

mM HEPES, 10 mM Glucose.

Note: Barium (

) is often used as the charge carrier instead of Calcium (

) to increase current amplitude and eliminate Calcium-dependent inactivation [4].

Workflow:

Giga-seal Formation: Approach cell with a pipette (resistance 2–4 MΩ). Apply mild suction to

form a Giga-ohm seal.
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Rupture: Apply a pulse of suction to rupture the patch and enter Whole-Cell Mode.[1]

Compensate for series resistance (

) and capacitance (

).

Voltage Protocol (Run-Up): Hold at -80 mV. Depolarize to 0 mV (or +10 mV) for 200 ms at

0.1 Hz for 5 minutes to stabilize the current.

Drug Application: Perfusion of Verapamil (start at 0.1 µM, titrate to 10 µM).

Frequency-Dependence Test: To validate mechanism, switch stimulation frequency from 0.1

Hz to 3 Hz. Verapamil block should significantly increase at 3 Hz (use-dependence).
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Caption: Step-by-step electrophysiology workflow for quantifying Verapamil block.
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Protocol B: MDR Reversal Assay (Fluorescence
Accumulation)
Objective: To assess Verapamil's ability to inhibit P-gp and increase intracellular retention of

cytotoxic drugs (e.g., Doxorubicin or Rhodamine 123).

Reagents:

Cell Line: P-gp overexpressing line (e.g., K562/DOX or MDCK-MDR1).

Fluorescent Probe: Rhodamine 123 (Rho123) or Doxorubicin.

Verapamil Conc: 5 µM and 10 µM (Racemic).

Methodology:

Seeding: Plate cells at

cells/mL.

Pre-incubation: Incubate cells with Verapamil (5–10 µM) for 30 minutes at 37°C.

Control: Vehicle (DMSO) only.

Probe Loading: Add Rho123 (final conc. 0.5 µg/mL) and incubate for 60 minutes in the

presence of Verapamil.

Efflux Phase (Optional): Wash cells and incubate in probe-free media + Verapamil for 1 hour

to measure retention.

Analysis: Measure mean fluorescence intensity (MFI) via Flow Cytometry (FITC channel).

Result: Verapamil-treated cells should show a 2–10 fold increase in MFI compared to

control, indicating blocked efflux [5].

Troubleshooting & Data Interpretation
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Observation Probable Cause Corrective Action

Current Run-down
Loss of intracellular ATP or

GTP during patch clamp.

Add 5 mM Mg-ATP and 0.3

mM GTP to the pipette

solution.

No Frequency Dependence
Holding potential too

hyperpolarized (-90 mV).

Depolarize holding potential to

-50 mV to increase the fraction

of inactivated channels,

enhancing Verapamil binding.

Precipitation in Media

High concentration stock

added directly to aqueous

media.

Dilute step-wise. Ensure final

Verapamil <100 µM in saline

buffers.

High Cell Toxicity (MDR)
Verapamil concentration >20

µM.

Verapamil is cytotoxic at high

doses. Titrate down to 5–10

µM for specific P-gp inhibition

without intrinsic toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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